molecular formula C26H26N4O4S B2863199 7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1116050-18-0

7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2863199
M. Wt: 490.58
InChI Key: PLTXQPFSPZSMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cycloheptyl ring might be formed through a cyclization reaction, while the quinazolinone and dioxolane rings might be formed through condensation reactions . The tolyl group could be introduced through a C-C coupling reaction .

Scientific Research Applications

Antimicrobial and Antitumor Activities

The chemical compound 7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, part of a broader class of quinazolinone derivatives, has been explored in scientific research for its potential applications in antimicrobial and antitumor therapies. These compounds have garnered attention due to their structural complexity and potential biological activities, which are pivotal in the development of new therapeutic agents.

A study by Nasr, Gineinah, and El-Bendary (2003) on imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines, closely related to our compound of interest, demonstrated potent antibacterial activities against various Gram-positive and Gram-negative bacteria. Some derivatives showed higher efficacy than ciprofloxacin, especially against Gram-positive organisms, highlighting their potential as novel antibacterial agents (Nasr, Gineinah, & El-Bendary, 2003).

Moreover, the antioxidant and cytotoxic activities of new polyphenolic derivatives of quinazolin-4(3H)-one, which share a similar quinazolinone core with our compound, were evaluated by Pele et al. (2022). These studies found that the derivatives exhibited significant cytotoxicity against cancerous cell types, including lung adenocarcinoma and prostate carcinoma cells, while maintaining high compatibility with normal cells. This suggests a promising avenue for cancer therapy, indicating that compounds with the quinazolinone motif, such as the one , may offer valuable antitumor properties (Pele et al., 2022).

properties

IUPAC Name

7-cycloheptyl-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-16-7-6-8-17(11-16)24-28-23(34-29-24)14-35-26-27-20-13-22-21(32-15-33-22)12-19(20)25(31)30(26)18-9-4-2-3-5-10-18/h6-8,11-13,18H,2-5,9-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXQPFSPZSMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CCCCCC6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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